![molecular formula C8H9F2N B2856932 2,6-difluoro-N,N-dimethylaniline CAS No. 55847-15-9](/img/structure/B2856932.png)
2,6-difluoro-N,N-dimethylaniline
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Description
2,6-difluoro-N,N-dimethylaniline, also known as N1,N1-dimethyl-2,6-difluoroaniline, is an organic compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16100 .
Molecular Structure Analysis
The molecular structure of 2,6-difluoro-N,N-dimethylaniline consists of a benzene ring with two fluorine atoms and a dimethylamino group attached . The exact mass of the molecule is 157.07000 .Scientific Research Applications
Synthesis and Characterization in Chemical Research
2,6-Dimethylaniline, a close relative of 2,6-difluoro-N,N-dimethylaniline, is primarily used as a synthetic intermediate in various industries. It forms a range of DNA adducts, notably dG-C8-2,6-diMeA, which is a major DNA adduct in vitro. This property has been explored to understand the carcinogenic potential of aromatic amines and their metabolic activation profile (Gonçalves, Beland, & Marques, 2001).
Environmental and Industrial Applications
The Fenton process, an advanced oxidation process, has been applied to study the degradation of 2,6-dimethylaniline. This research provides insights into the environmental impact and potential treatment methods for this compound, highlighting its role in environmental chemistry (Masomboon, Ratanatamskul, & Lu, 2009).
Exploration of Mutagenicity
Research exploring the mutagenic potential of N-hydroxy-2,6-dimethylaniline, another similar compound, indicates that different substitutions (deuterium and fluorine) can significantly impact the mutagenic effects. This kind of study is essential in understanding the safety and environmental impact of these compounds (Marques et al., 2002).
Chemical Reactions and Mechanisms
The study of oxidative cross-coupling reactions involving compounds like 2,6-dimethylaniline provides valuable insights into reaction mechanisms and synthetic strategies in organic chemistry (Domagała & Dziegieć, 1997).
Catalytic Applications and Reactions
Research on the reaction of 2,6-dimethylaniline over various catalysts, such as hydrotreating catalysts, contributes to the understanding of catalyst functionality and reaction pathways in industrial chemistry (Gestel, Leglise, & Duchet, 1992).
properties
IUPAC Name |
2,6-difluoro-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHVBVCJFYGKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N,N-dimethylaniline |
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